molecular formula C12H10FNO B12343999 5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine

5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine

Katalognummer: B12343999
Molekulargewicht: 203.21 g/mol
InChI-Schlüssel: MQDRDUGRJMKMSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a fluorinated methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-5-methylphenyl isocyanate and 2-hydroxypyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as improved thermal stability or chemical resistance.

Wirkmechanismus

The mechanism of action of 5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine involves its interaction with molecular targets, such as enzymes or receptors. The fluorinated methylphenyl group can enhance binding affinity and specificity, while the hydroxyl group may participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-5-methylphenyl isocyanate: A related compound with an isocyanate group instead of a hydroxyl group.

    5-Fluoro-2-methylphenyl isocyanate: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine is unique due to the presence of both a fluorinated methylphenyl group and a hydroxyl group on the pyridine ring

Eigenschaften

Molekularformel

C12H10FNO

Molekulargewicht

203.21 g/mol

IUPAC-Name

3-(2-fluoro-5-methylphenyl)-3H-pyridin-6-one

InChI

InChI=1S/C12H10FNO/c1-8-2-4-11(13)10(6-8)9-3-5-12(15)14-7-9/h2-7,9H,1H3

InChI-Schlüssel

MQDRDUGRJMKMSG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)F)C2C=CC(=O)N=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.